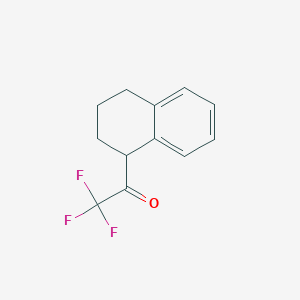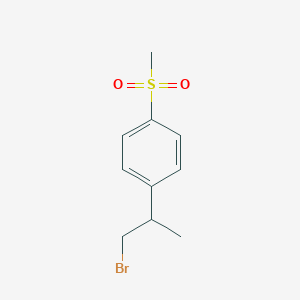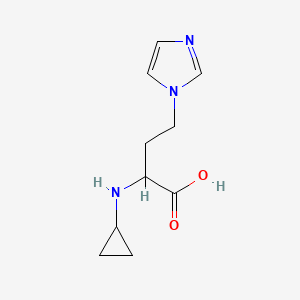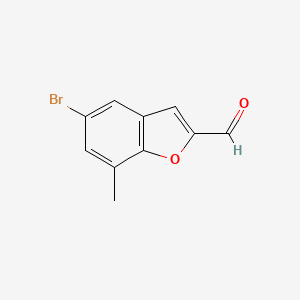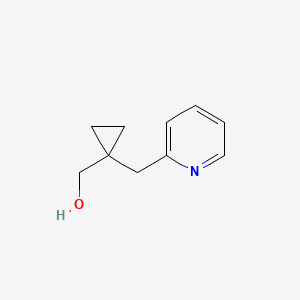
1-(2-Pyridinylmethyl)cyclopropanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridinylmethyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxymethyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinylmethyl)cyclopropanemethanol typically involves the reaction of 2-pyridinemethanol with cyclopropanecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridinemethanol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Pyridinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2-Pyridinylmethyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyridinylmethyl)cyclopropane.
Substitution: 3-Nitro-1-(2-pyridinylmethyl)cyclopropanemethanol.
Applications De Recherche Scientifique
1-(2-Pyridinylmethyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Pyridinylmethyl)cyclopropanemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and hydroxymethyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanemethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-Pyridinemethanol:
Uniqueness
1-(2-Pyridinylmethyl)cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
[1-(pyridin-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-5-10)7-9-3-1-2-6-11-9/h1-3,6,12H,4-5,7-8H2 |
Clé InChI |
ZOBBSBGOTPEAIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

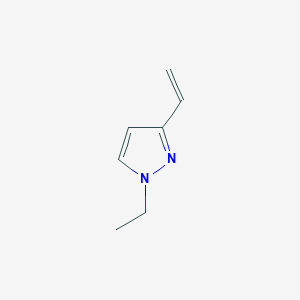
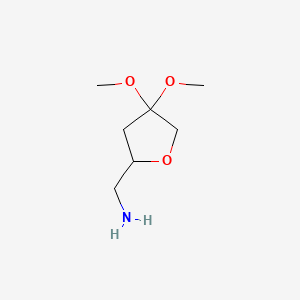

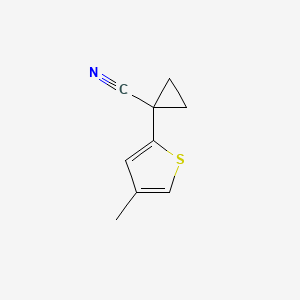
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
